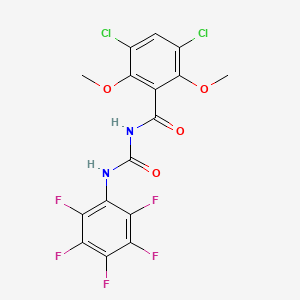

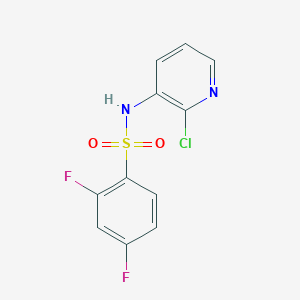

![molecular formula C10H13NO3 B3043011 Methyl 3-[(4-Hydroxyphenyl)amino]propanoate CAS No. 70156-40-0](/img/structure/B3043011.png)

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

概要

説明

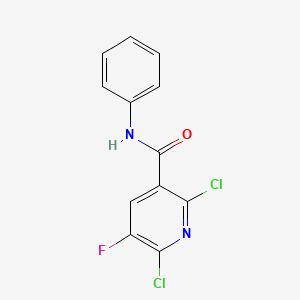

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a chemical compound with the CAS Number: 70156-40-0 . It has a molecular weight of 195.22 . The compound is a white to yellow or pink solid . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 .Chemical Reactions Analysis

“this compound” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .Physical And Chemical Properties Analysis

“this compound” is a white to yellow or pink solid . It has a molecular weight of 195.22 and is stored at a temperature of +4C .科学的研究の応用

Leukotriene Inhibition

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate plays a role in the inhibition of leukotriene A(4) hydrolase, an enzyme implicated in inflammatory diseases. Research has identified compounds, including this chemical, as potent inhibitors, offering therapeutic potential for diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma (Penning et al., 2002).

Synthetic Routes Exploration

Studies have also explored various synthetic routes to create derivatives of this compound. These derivatives have been shown to have interesting conformational properties, which could be significant in various chemical applications (Tye & Skinner, 2002).

Antioxidant Applications

Research indicates that this compound, loaded by mesoporous silica nanoparticles, serves as an effective antioxidant for synthetic ester lubricant oil. This application is crucial in enhancing the oxidative stability of industrial oils (Huang et al., 2018).

Uterine Relaxant Activity

The compound has been part of the design and synthesis of molecules for uterine relaxant activity. These studies aim to develop new therapeutic agents for controlling preterm labor (Viswanathan et al., 2005).

Opioid Receptor Activity

This compound derivatives have been synthesized to study their effects on opioid receptors. These derivatives are vital in understanding and developing new opioid antagonists (Weltrowska et al., 2009).

作用機序

Target of Action

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a complex compound that interacts with multiple targets. It has been reported to have a significant impact on biological nitrification, a process crucial for nitrogen cycling in the environment . The compound’s primary targets are the enzymes involved in this process .

Mode of Action

The compound acts as a nitrification inhibitor, reducing nitrogen loss by suppressing soil nitrification . It also modulates plant growth and root system architecture (RSA) through its interaction with the NO/ROS-mediated auxin signaling pathway in plants .

Biochemical Pathways

This compound affects several biochemical pathways. It influences carbon/nitrogen metabolism and secondary metabolism, contributing to its impact on plant growth . The compound also modulates the phenylpropanoid metabolism pathway, resulting in the differential accumulation of secondary metabolites in plant roots and leaves .

Result of Action

The compound’s action results in a reduction of primary root growth but a marked induction of lateral root formation in plants . It also leads to the differential expression of genes involved in various metabolic pathways, affecting plant growth and secondary metabolite accumulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect its ability to inhibit nitrification . Additionally, the compound’s impact on plant growth and development may vary depending on the specific plant species and environmental conditions .

Safety and Hazards

将来の方向性

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “this compound” may represent a useful strategy for medicinal plant cultivation .

特性

IUPAC Name |

methyl 3-(4-hydroxyanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABLHBNVYKMVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

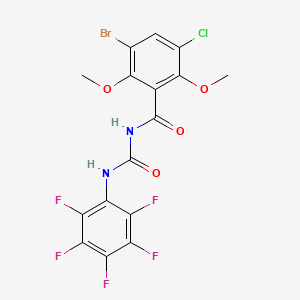

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)

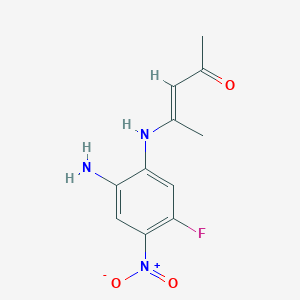

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

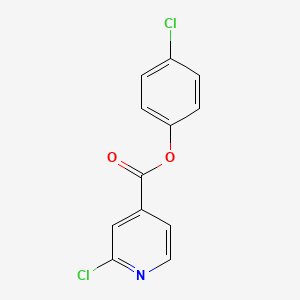

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)

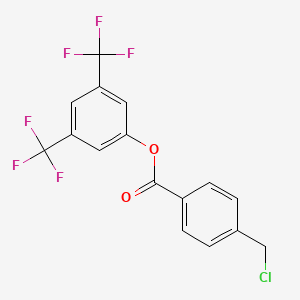

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)